molecular formula C17H17N3O3 B326417 2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide

2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide

Cat. No.: B326417
M. Wt: 311.33 g/mol
InChI Key: KQYWPTWMBRPYPZ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities, including anticancer, antiemetic, and anti-inflammatory properties . This compound is characterized by the presence of a nitro group, a phenylbutan-2-ylideneamino group, and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide typically involves the condensation of 2-nitrobenzoyl chloride with 4-phenylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like toluene . The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide core can inhibit specific enzymes or receptors, contributing to its therapeutic effects .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

2-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide

InChI

InChI=1S/C17H17N3O3/c1-13(11-12-14-7-3-2-4-8-14)18-19-17(21)15-9-5-6-10-16(15)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-13-

InChI Key

KQYWPTWMBRPYPZ-AQTBWJFISA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/CCC2=CC=CC=C2

SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CCC2=CC=CC=C2

Origin of Product

United States

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